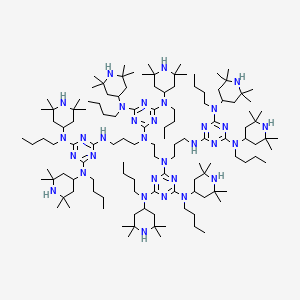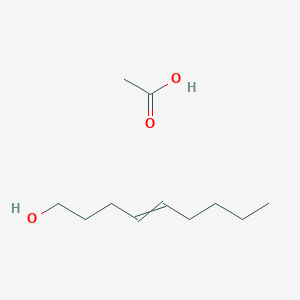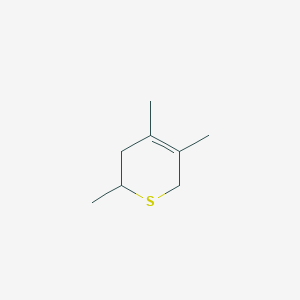
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is a heterocyclic compound characterized by a sulfur atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran typically involves cyclization reactions. One common method is the cyclization of appropriate diene precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing biochemical pathways. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
Comparación Con Compuestos Similares
- 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
- 2,6-Dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde
Comparison: 2,4,5-Trimethyl-3,6-dihydro-2H-thiopyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
84040-20-0 |
|---|---|
Fórmula molecular |
C8H14S |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-6-4-8(3)9-5-7(6)2/h8H,4-5H2,1-3H3 |
Clave InChI |
HCKCQFNCXGOEIR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(CS1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


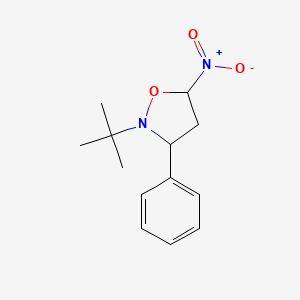
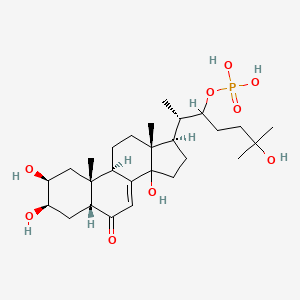
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
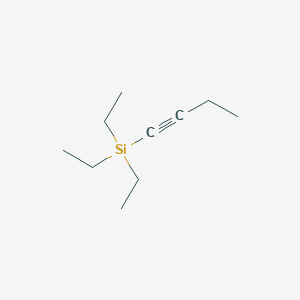
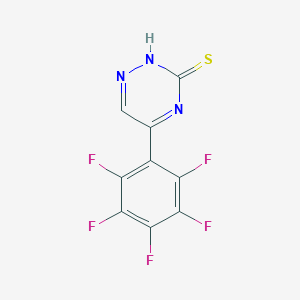
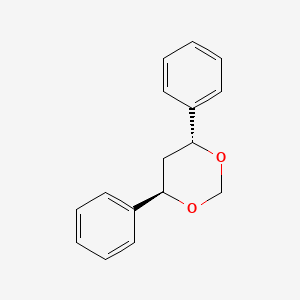
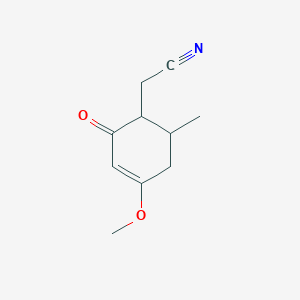
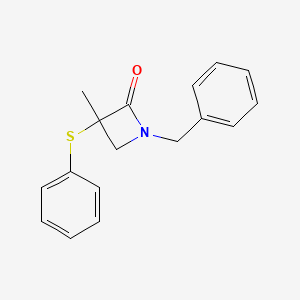
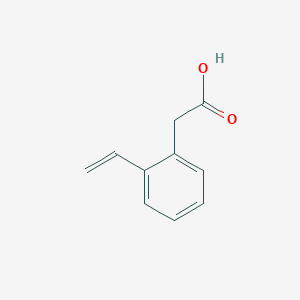
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
